1-propyl-2-(thiophen-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole core substituted with a thiophene ring and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the thiophene and propyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole core can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzodiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and thiophene derivatives.
Scientific Research Applications
1-Propyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-propyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
- 1-Propyl-2-(thiophen-2-yl)-1H-pyrrole
- 1-Propyl-2-(thiophen-2-yl)-1H-indole
- 1-Propyl-2-(thiophen-2-yl)-1H-imidazole
Comparison: 1-Propyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct electronic and steric properties compared to pyrrole, indole, and imidazole derivatives.
Properties
Molecular Formula |
C14H14N2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1-propyl-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C14H14N2S/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h3-8,10H,2,9H2,1H3 |
InChI Key |
KVWROADNCYIZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.